molecular formula C7H8OS B6145136 3-ethylthiophene-2-carbaldehyde CAS No. 21426-07-3

3-ethylthiophene-2-carbaldehyde

Cat. No. B6145136
CAS RN: 21426-07-3
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H8OS and a molecular weight of 140.2 . It is also known by its synonyms: 3-ethylthiophene-2-carbaldehyde and 2-Thiophenecarboxaldehyde, 3-ethyl .


Synthesis Analysis

Thiophene derivatives, such as 3-ethylthiophene-2-carbaldehyde, can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 3-ethylthiophene-2-carbaldehyde can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display in the viewer .


Physical And Chemical Properties Analysis

3-Ethylthiophene-2-carbaldehyde is a liquid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .

Safety and Hazards

3-Ethylthiophene-2-carbaldehyde is classified under GHS07, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and good industrial hygiene practices .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethylthiophene-2-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl bromide", "Thiophene", "Sodium hydride", "Acetic anhydride", "Chloroform", "Sodium hydroxide", "Sulfuric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: Ethyl bromide is reacted with sodium hydride in dry ether to form ethyl sulfide.", "Step 2: Thiophene is reacted with acetic anhydride in the presence of sulfuric acid to form 3-acetylthiophene.", "Step 3: Ethyl sulfide and 3-acetylthiophene are reacted in chloroform with sodium hydroxide to form 3-ethylthiophene-2-carboxylic acid.", "Step 4: 3-ethylthiophene-2-carboxylic acid is treated with sodium bisulfite to form 3-ethylthiophene-2-carbaldehyde." ] }

CAS RN

21426-07-3

Product Name

3-ethylthiophene-2-carbaldehyde

Molecular Formula

C7H8OS

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.